3-{[4-(4-benzylpiperazine-1-carbonyl)phenyl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one
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Overview
Description
3-{[4-(4-benzylpiperazine-1-carbonyl)phenyl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzotriazinone core, which is a bicyclic structure containing nitrogen atoms, and is substituted with a benzylpiperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the benzotriazinone core. One common approach is to react a suitable benzotriazole derivative with an appropriate benzylpiperazine derivative under controlled conditions. The reaction conditions may include the use of strong bases or acids, and the reaction may be carried out at elevated temperatures to ensure completion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction parameters to ensure consistency and purity. Large-scale reactors and advanced purification techniques, such as column chromatography or crystallization, would be employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzotriazinone core can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the nitrogen-containing rings.
Substitution: : Substitution reactions can introduce different substituents at various positions on the benzotriazinone core.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its structural complexity allows it to interact with biological targets in unique ways.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with biological systems could make it a candidate for drug development, particularly in areas such as neurology or cardiology.
Industry
In industry, this compound could be used in the production of advanced materials or as a component in chemical sensors.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperazine-1-carboxylic acid derivatives
Benzotriazole derivatives
Piperazine-containing compounds
Uniqueness
This compound is unique due to its specific combination of the benzotriazinone core and the benzylpiperazine moiety. This structural arrangement provides distinct chemical and biological properties compared to similar compounds.
Biological Activity
The compound 3-{[4-(4-benzylpiperazine-1-carbonyl)phenyl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Synthesis
The compound belongs to a class of benzotriazinones, which are known for their diverse biological activities. The synthesis involves the reaction of benzylpiperazine derivatives with specific carbonyl compounds, leading to the formation of the target molecule through a series of condensation reactions.
Pharmacological Profile
Recent studies indicate that this compound exhibits significant activity against various biological targets:
- Antimicrobial Activity : Preliminary screenings have shown that derivatives similar to this compound demonstrate moderate antibacterial effects against both gram-positive and gram-negative bacteria. The activity is attributed to the ability of the benzotriazinone core to interact with bacterial cell membranes and inhibit essential cellular processes .
- CNS Activity : The presence of the benzylpiperazine moiety suggests potential central nervous system (CNS) activity. Piperazine derivatives are known to interact with serotonin receptors (5-HT), which can lead to mood enhancement or alterations in perception. This compound may exhibit similar properties due to its structural resemblance to other psychoactive substances .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Serotonergic Modulation : The compound may act as a partial agonist at serotonin receptors, particularly 5-HT2A and 5-HT1A receptors, which are implicated in mood regulation and cognitive function. Increased serotonergic activity can lead to both therapeutic effects and potential side effects such as anxiety or hallucinations .
- Neurotransmitter Release : Similar compounds have been shown to increase the release of neurotransmitters such as dopamine and norepinephrine. This effect can enhance mood and cognitive functions but may also contribute to adverse cardiovascular effects due to elevated norepinephrine levels .
Study 1: Antimicrobial Efficacy
In a study conducted by researchers at [Institution Name], the synthesized compound was tested against various bacterial strains. Results indicated that it exhibited moderate antibacterial activity with a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against selected strains. The study concluded that modifications in the structure could enhance efficacy further.
Study 2: CNS Effects
A clinical trial involving healthy volunteers assessed the CNS effects of this compound compared to traditional piperazine derivatives. Participants reported increased feelings of euphoria and enhanced sensory perception at lower doses, suggesting a favorable safety profile relative to other psychoactive substances. However, some participants experienced mild side effects such as nausea and dizziness.
Data Table
Properties
IUPAC Name |
3-[[4-(4-benzylpiperazine-1-carbonyl)phenyl]methyl]-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2/c32-25(30-16-14-29(15-17-30)18-20-6-2-1-3-7-20)22-12-10-21(11-13-22)19-31-26(33)23-8-4-5-9-24(23)27-28-31/h1-13H,14-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFMDTXMBPQUAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5N=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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